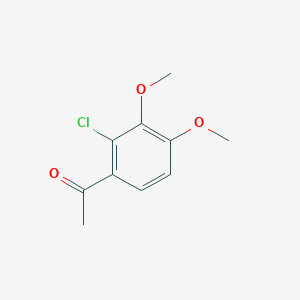

1-(2-Chloro-3,4-dimethoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

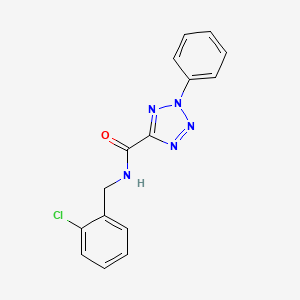

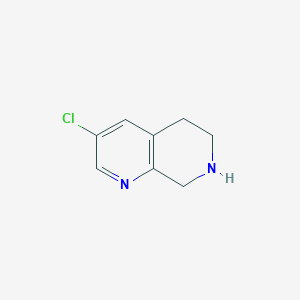

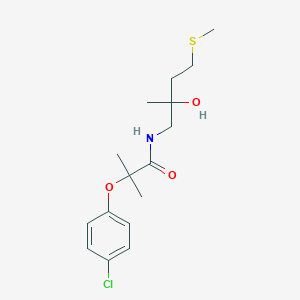

“1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H11ClO3 . It is related to other compounds such as “2-Chloro-1-(3,4-dihydroxyphenyl)ethanone” and "Ethanone, 1-(3,4-dimethoxyphenyl)-" .

Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” consists of a benzene ring substituted with two methoxy groups (OCH3), a chloro group (Cl), and an ethanone group (C2H3O) . The exact 3D structure can be computed and viewed using specialized software .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloro-3,4-dimethoxyphenyl)ethanone” include a molecular weight of 214.65 . Other properties such as boiling point, heat capacity, and viscosity can be determined under laboratory conditions .Wissenschaftliche Forschungsanwendungen

Photochemical Studies

1-(2-Chloro-3,4-dimethoxyphenyl)ethanone and its derivatives have been explored in photochemical studies. For instance, the photochemistry of O-methylated α-carbonyl β-1 lignin model dimer 1,2-di(3′,4′-dimethoxyphenyl)ethanone was examined to understand its reactivity in both liquid and solid states. This study provided insights into the photochemical transformation processes, including Norrish type I cleavage and photoreduction of the carbonyl group, which are crucial for developing advanced materials and understanding environmental degradation processes of similar compounds (Castellan et al., 1990).

Synthesis and Identification

Research has been conducted on the synthesis and identification of derivatives, such as the cathinone analogue of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), highlighting the chemical's versatility in synthetic chemistry and its application in developing new materials or chemical probes for various scientific investigations (Power et al., 2015).

Biotransformation and Green Chemistry

The compound and its related derivatives have applications in biotransformation processes, indicating their potential in green chemistry and biocatalysis. For example, Acinetobacter sp. was utilized for the highly enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the role of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone derivatives in producing pharmaceutical intermediates through environmentally friendly processes (Miao et al., 2019).

Analytical and Environmental Applications

Derivatives of 1-(2-Chloro-3,4-dimethoxyphenyl)ethanone have been used in analytical chemistry for the determination of substances in complex matrices. For instance, the electrooxidation of dimethomorph was studied for its analytical determination in grape-derived samples, showcasing the compound's role in developing analytical methodologies for food safety and environmental monitoring (Lucas et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-chloro-3,4-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVQNXSFTCDQPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-3,4-dimethoxyphenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(3-Fluorophenyl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B2655951.png)

![4-(2-ethoxybenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2655952.png)

![2-({1-[6-(Dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2655960.png)

![1-[1-(Benzenesulfonyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2655961.png)

![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)